
ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-(4H-1,2,4-triazol-3-yl)pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino, thiol, and hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can interact with proteins involved in endoplasmic reticulum stress and apoptosis, thereby exerting its neuroprotective effects .
Comparación Con Compuestos Similares
Ethyl 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antiviral and anticancer properties.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their antimicrobial and anticancer activities.
Thiazole derivatives: These compounds have diverse biological activities, including antioxidant and neuroprotective properties.
The uniqueness of this compound lies in its hybrid structure, which combines the beneficial properties of both triazole and pyrimidine rings, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H9N5O2 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
ethyl 2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H9N5O2/c1-2-16-9(15)6-3-4-10-7(13-6)8-11-5-12-14-8/h3-5H,2H2,1H3,(H,11,12,14) |
Clave InChI |
WNUAUSSGPMBEPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC=C1)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
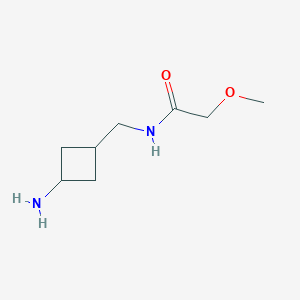
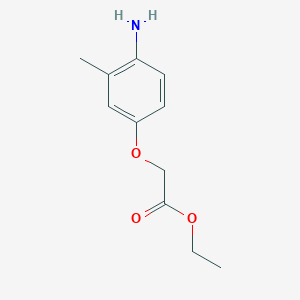
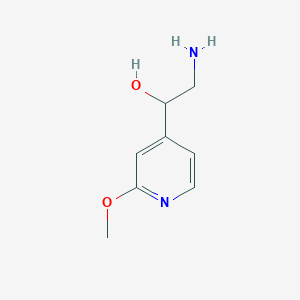

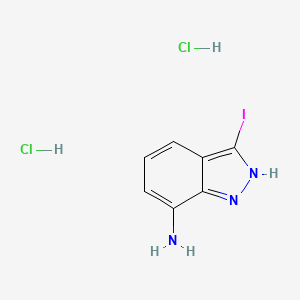

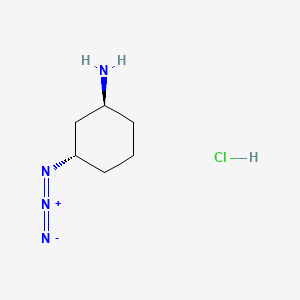
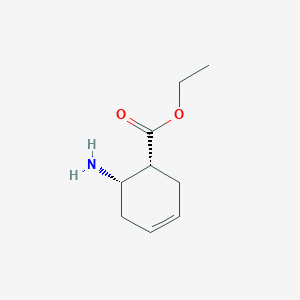
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
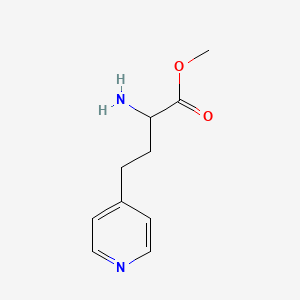

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-oxazole-4-carboxylicacid](/img/structure/B13568709.png)
